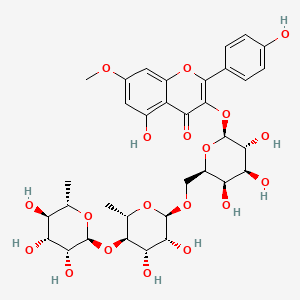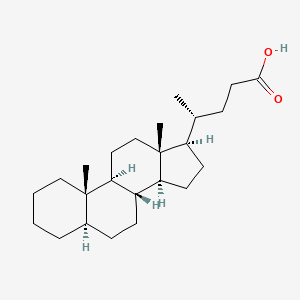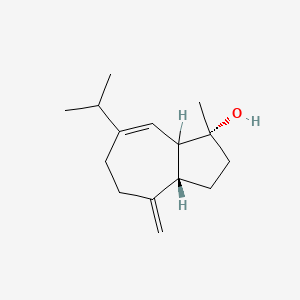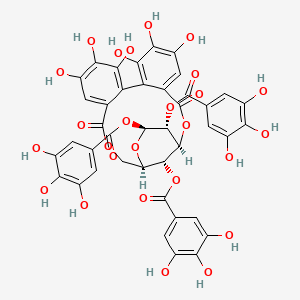![molecular formula C10H22NO3P B1232361 [(2R)-3-amino-2-hydroxypropyl]-(cyclohexylmethyl)phosphinic acid CAS No. 159934-01-7](/img/structure/B1232361.png)
[(2R)-3-amino-2-hydroxypropyl]-(cyclohexylmethyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid: is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyl group, and a phosphinic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylmethyl phosphinic acid and ®-3-amino-2-hydroxypropyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid may involve large-scale reactors, continuous flow processes, and advanced purification methods to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its chiral nature makes it valuable for investigating stereospecific processes in biological systems.
Medicine
In medicine, (®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3-phenylpropionic acid: This compound shares a similar amino and hydroxyl group structure but differs in the presence of a phenyl group instead of a cyclohexylmethyl group.
®-α-Lipoic acid: This compound has a similar chiral center and functional groups but features a different overall structure and properties.
Uniqueness
(®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid is unique due to its specific combination of functional groups and chiral center. This uniqueness allows it to participate in a wide range of chemical reactions and applications that may not be possible with other similar compounds.
Properties
CAS No. |
159934-01-7 |
|---|---|
Molecular Formula |
C10H22NO3P |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
[(2R)-3-amino-2-hydroxypropyl]-(cyclohexylmethyl)phosphinic acid |
InChI |
InChI=1S/C10H22NO3P/c11-6-10(12)8-15(13,14)7-9-4-2-1-3-5-9/h9-10,12H,1-8,11H2,(H,13,14)/t10-/m1/s1 |
InChI Key |
SAPDSGPBMRLHFV-SNVBAGLBSA-N |
SMILES |
C1CCC(CC1)CP(=O)(CC(CN)O)O |
Isomeric SMILES |
C1CCC(CC1)CP(=O)(C[C@@H](CN)O)O |
Canonical SMILES |
C1CCC(CC1)CP(=O)(CC(CN)O)O |
Synonyms |
3-amino-2-hydroxypropyl-cyclohexylmethyl-phosphinic acid 3-amino-2-hydroxypropylcyclohexylmethylphosphinic acid CGP 51176 CGP-51176 CGP51176 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]quinoline](/img/structure/B1232280.png)












